molecular formula C15H24N2 B3034355 1-benzyl-N-propylpiperidin-4-amine CAS No. 160358-05-4

1-benzyl-N-propylpiperidin-4-amine

Cat. No.: B3034355
CAS No.: 160358-05-4
M. Wt: 232.36 g/mol
InChI Key: ZSFAYUNTAZFHHB-UHFFFAOYSA-N
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Description

1-Benzyl-N-propylpiperidin-4-amine, also known as BNPP, is a synthetic compound that has been used in scientific research for a variety of purposes. It is a derivative of piperidine and has been studied for its potential applications in the fields of pharmacology, biochemistry, and physiology. BNPP is of particular interest due to its ability to interact with a variety of proteins and receptors in the body, making it a useful tool for studying the effects of various drugs and compounds.

Scientific Research Applications

1. Mechanistic Insights in Chemical Reactions

  • A study by Ohno, Ushida, and Oka (1984) examined the reduction mechanism in aqueous solutions involving 1-benzyl-3-carbamoylpyridinium ion and amines, relevant to the understanding of 1-benzyl-N-propylpiperidin-4-amine. This research provides insight into the selectivity of nucleophilic attack in similar chemical structures (Ohno, Ushida, & Oka, 1984).

2. Advanced Synthesis Techniques

  • Khatua et al. (2022) developed an iron-catalyzed method for intermolecular benzylic C(sp3)-H amination, which could be applied for compounds like this compound. This research is significant for medicinal chemistry and drug discovery, highlighting new methods for benzylamine synthesis (Khatua et al., 2022).

3. Catalytic Reductive Aminations

  • Murugesan et al. (2020) reviewed catalytic reductive aminations using molecular hydrogen, important for the synthesis and functionalization of amines like this compound. This process is crucial for the sustainable production of various types of amines, including those used in pharmaceuticals (Murugesan et al., 2020).

4. Novel Synthesis Methods

  • The research by Enthaler (2010) on the iron-catalyzed synthesis of secondary amines provides a sustainable and efficient method potentially applicable to the synthesis of compounds like this compound (Enthaler, 2010).

5. Synthesis of Pharmaceutical Compounds

  • Klein et al. (1996) synthesized and evaluated a series of N-(4-pyridinyl)-1H-indol-1-amines, including structures similar to this compound, as potential therapeutic agents for Alzheimer's disease (Klein et al., 1996).

6. Application in Green Chemistry

  • Liu et al. (2020) described the use of Ni/NiO nanoalloy catalysts for the synthesis of amines, a process relevant to this compound. This study is significant for its environmental friendliness and applicability in pharmaceutical and materials research (Liu et al., 2020).

7. Synthesis of Benzylamines

  • Yan, Feringa, and Barta (2016) explored the synthesis of benzylamines, like this compound, through iron-catalyzed direct amination of benzyl alcohols. This research contributes to the development of sustainable methodologies in pharmaceutical synthesis (Yan, Feringa, & Barta, 2016).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . These codes indicate potential hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation . It is recommended to handle this compound with appropriate safety measures .

Properties

IUPAC Name

1-benzyl-N-propylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-2-10-16-15-8-11-17(12-9-15)13-14-6-4-3-5-7-14/h3-7,15-16H,2,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFAYUNTAZFHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301264652
Record name 1-(Phenylmethyl)-N-propyl-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301264652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160358-05-4
Record name 1-(Phenylmethyl)-N-propyl-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160358-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Phenylmethyl)-N-propyl-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301264652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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